![molecular formula C26H26FN5O4 B4075487 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075487.png)
2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide
Overview
Description
2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BFAANB and is used in various studies to investigate its biochemical and physiological effects.
Mechanism of Action
BFAANB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival. Inhibition of PARP-1 by BFAANB leads to the accumulation of DNA damage, which ultimately results in cell death. BFAANB has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
BFAANB has been shown to have several biochemical and physiological effects. In cancer cells, BFAANB induces apoptosis by activating the caspase cascade. In neuronal cells, BFAANB inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine. BFAANB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using BFAANB in lab experiments is its potency as a PARP-1 inhibitor. BFAANB has been shown to have a 10-fold higher inhibitory activity than other PARP-1 inhibitors. However, one of the limitations of using BFAANB is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the use of BFAANB in scientific research. One direction is the development of BFAANB derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the effects of BFAANB on other enzymes involved in DNA repair and cell survival. Additionally, BFAANB could be used in combination with other drugs to enhance their therapeutic effects.
Conclusion
In conclusion, BFAANB is a chemical compound that has been widely used in scientific research. Its synthesis method involves several steps, and it has been used in various studies to investigate its biochemical and physiological effects. BFAANB is a potent inhibitor of PARP-1 and MAO-A, and it has several advantages and limitations for lab experiments. There are several future directions for the use of BFAANB in scientific research, including the development of BFAANB derivatives and investigation of its effects on other enzymes.
Scientific Research Applications
BFAANB has been used in various scientific research studies, including cancer research, neuropharmacology, and drug discovery. In cancer research, BFAANB has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuropharmacology, BFAANB has been used to study the effects of dopamine D2 receptor antagonists on the regulation of food intake. In drug discovery, BFAANB has been used as a lead compound to develop new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O4/c27-22-8-4-5-9-24(22)29-26(34)21-16-20(32(35)36)10-11-23(21)28-25(33)18-31-14-12-30(13-15-31)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2,(H,28,33)(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJUMWGDQUCTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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